3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole
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Overview
Description
3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring substituted with a mesitylsulfonyl group and a phenyl ring substituted with a 4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced through a sulfonylation reaction, where mesitylsulfonyl chloride reacts with the pyrazole core in the presence of a base such as triethylamine.
Attachment of the 4-Fluorobenzyl Group: The final step involves the etherification of the phenyl ring with 4-fluorobenzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mesitylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the sulfonyl group, potentially yielding pyrazoline derivatives or desulfonylated products.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Pyrazoline derivatives or desulfonylated products.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the design of enzyme inhibitors or receptor antagonists.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which 3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, inhibiting their activity or altering their function. The mesitylsulfonyl group and the fluorobenzyl moiety play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole
- 3-{2-[(4-methylbenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[2-[(4-fluorophenyl)methoxy]phenyl]-1-(2,4,6-trimethylphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3S/c1-17-14-18(2)25(19(3)15-17)32(29,30)28-13-12-23(27-28)22-6-4-5-7-24(22)31-16-20-8-10-21(26)11-9-20/h4-15H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVDLCAKQZCACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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